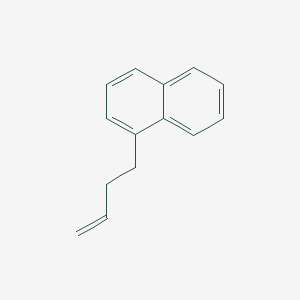

1-But-3-enylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2489-88-5 |

|---|---|

Molecular Formula |

C14H14 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-but-3-enylnaphthalene |

InChI |

InChI=1S/C14H14/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h2,4-6,8-11H,1,3,7H2 |

InChI Key |

NSXNRTMDNYHXGI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1 but 3 Enylnaphthalene

Direct Synthetic Routes to 1-But-3-enylnaphthalene

The introduction of an unsaturated four-carbon chain onto a naphthalene (B1677914) ring to form this compound can theoretically be achieved through various direct synthetic routes. These methods primarily focus on the formation of the alkene moiety through elimination reactions of suitably functionalized butylnaphthalene precursors.

Elimination Reactions for Alkene Formation

Elimination reactions are a fundamental class of reactions in organic chemistry used to form carbon-carbon double bonds. These reactions involve the removal of two substituents from adjacent carbon atoms. In the context of synthesizing this compound, a precursor molecule, such as a halosubstituted or oxygen-functionalized 1-butylnaphthalene (B155879), would be required.

Thermolytic eliminations, or pyrolysis, involve the application of high temperatures to induce the removal of a small molecule and form an alkene. These reactions are often carried out in the gas phase and proceed through a concerted, cyclic transition state. For instance, the pyrolysis of xanthate esters (the Chugaev elimination) or amine oxides (the Cope elimination) are well-known methods for the formation of alkenes. While theoretically applicable, the high temperatures required for these reactions could lead to side reactions, such as isomerization of the double bond or rearrangement of the naphthalene core, making this approach potentially less favorable for the specific synthesis of this compound.

The elimination of a hydrogen halide (HX) from an alkyl halide is a common and versatile method for alkene synthesis. This reaction can be catalyzed by either a base or an acid.

Base-Catalyzed Elimination (E2 and E1cb Mechanisms): In a base-induced elimination, a strong base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group (e.g., a halogen). The most common mechanism is the E2 (elimination, bimolecular) reaction, which is a concerted process. For the synthesis of this compound from a 1-(halobutyl)naphthalene, a strong, non-nucleophilic base such as potassium tert-butoxide would be a suitable reagent to promote the formation of the terminal alkene. The choice of base and reaction conditions is crucial to favor the desired Hofmann elimination product (the terminal alkene) over the more substituted Zaitsev product. youtube.comyoutube.com

Acid-Catalyzed Dehydration of Alcohols (E1 Mechanism): The acid-catalyzed dehydration of alcohols is another powerful method for alkene synthesis. masterorganicchemistry.comyoutube.comyoutube.com In this reaction, an alcohol is treated with a strong acid, such as sulfuric acid or phosphoric acid, and heated. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a carbocation, which then loses a proton to form the alkene. masterorganicchemistry.comyoutube.comyoutube.com For the synthesis of this compound, 1-(naphthalen-1-yl)butan-4-ol would be the required precursor. However, the formation of a primary carbocation in this specific case would be highly unfavorable, and rearrangements would be likely, leading to a mixture of products.

Dehydrogenation involves the removal of hydrogen from a molecule to form a double bond. Catalytic dehydrogenation of an alkyl-substituted aromatic compound can be a direct route to the corresponding alkenyl derivative. For instance, the dehydrogenation of 1-butylnaphthalene over a suitable catalyst, such as platinum or palladium supported on carbon, could theoretically yield this compound. rsc.orgmdpi.combasf.com The reaction conditions, including temperature, pressure, and catalyst choice, would need to be carefully controlled to achieve selective dehydrogenation at the desired position and to prevent further reactions like cyclization or aromatization. rsc.orgmdpi.combasf.com

Oxidative decarboxylation is a reaction in which a carboxylic acid is converted to a product with one fewer carbon atom, often with the formation of a new functional group. rsc.orgnih.govnih.govwikipedia.orglibretexts.orgyoutube.com While this method is more commonly used to synthesize aldehydes, ketones, or alkyl halides, certain modifications can lead to the formation of alkenes. rsc.orgnih.govlibretexts.org For the synthesis of this compound, a potential precursor would be 5-(naphthalen-1-yl)pentanoic acid. However, direct conversion to the desired terminal alkene via oxidative decarboxylation is not a standard transformation and would likely require the development of a specific catalytic system.

Mesylates and tosylates are excellent leaving groups in substitution and elimination reactions. masterorganicchemistry.comyoutube.comkhanacademy.orggoogle.com A precursor such as 1-(naphthalen-1-yl)butane-1,2-diol could be converted to the corresponding bis(methanesulfonate). Treatment of this bis(mesylate) with a strong base could then induce a double elimination to form an alkyne, or potentially a selective single elimination to an alkene, although controlling the regioselectivity to form the desired terminal alkene would be challenging. A more plausible route would involve the conversion of a primary alcohol, like 4-(naphthalen-1-yl)butan-1-ol, to its mesylate, followed by an E2 elimination to yield this compound.

Cross-Coupling Strategies for Naphthalene-Alkenyl Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org These methods are particularly effective for creating linkages between sp²-hybridized carbon atoms, such as those in the naphthalene ring and an alkene.

Heck Reactions in Naphthalene Chemistry

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, serves as a powerful tool for the alkenylation of aromatic systems. wikipedia.orgorganic-chemistry.org In the context of naphthalene chemistry, this reaction can be employed to introduce a butenyl group by coupling a halonaphthalene with butadiene or a related butenyl precursor. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the naphthyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the alkenylnaphthalene product and regenerate the catalyst. libretexts.org

The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and controlling regioselectivity. Phosphine-free catalyst systems, such as those using Pd(L-proline)₂ under microwave irradiation, have been developed to enhance efficiency and minimize environmental impact. organic-chemistry.org The regioselectivity of the functionalization on the naphthalene ring (α versus β position) can be influenced by the catalyst system and reaction parameters. researchgate.net For instance, certain rhodium-catalyzed reactions have shown high selectivity for the β-position. researchgate.net

Table 1: Illustrative Heck Reaction Conditions for Aryl Alkenylation

| Component | Example | Role | Reference |

|---|---|---|---|

| Aryl Halide | Iodobenzene, Bromonaphthalene | Electrophilic Partner | wikipedia.org |

| Alkene | Styrene (B11656), Butadiene | Nucleophilic Partner | wikipedia.org |

| Catalyst | Palladium(II) acetate (B1210297), Pd(PPh₃)₄ | Facilitates C-C bond formation | wikipedia.orgyoutube.com |

| Base | Potassium acetate, Triethylamine | Neutralizes HX formed | wikipedia.org |

| Solvent | Methanol, Ionic Liquids | Reaction Medium | wikipedia.org |

This table presents generalized components for Heck reactions. Specific conditions for the synthesis of this compound would require optimization.

Suzuki-Miyaura Coupling (for related naphthoquinones)

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. nih.gov

While direct Suzuki-Miyaura coupling to form this compound is feasible, the methodology has been specifically documented for the synthesis of related alkenyl naphthoquinones. For example, 6-(4-methylpent-3-enyl)naphthalene-1,4-dione has been synthesized from myrcene (B1677589) and 1,4-benzoquinone, followed by aromatization. researchgate.net The core of the Suzuki reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a key part of the process. researchgate.net

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Products | Reference |

|---|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | Ar-X, Pd(0)L₂ | Ar-Pd(II)-X(L₂) | libretexts.org |

| Transmetalation | The alkyl/alkenyl group is transferred from boron to palladium. | Ar-Pd(II)-X(L₂), R-B(OR)₂ | Ar-Pd(II)-R(L₂) | libretexts.orgresearchgate.net |

| Reductive Elimination | The coupled product is released, regenerating the Pd(0) catalyst. | Ar-Pd(II)-R(L₂) | Ar-R, Pd(0)L₂ | libretexts.org |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Heck and Suzuki-Miyaura reactions, other palladium-catalyzed methods can be utilized to construct naphthalene-alkenyl linkages. These often involve the direct C-H functionalization of the naphthalene ring, providing a more atom-economical route by avoiding the pre-functionalization required for halides or organoboron reagents. researchgate.net

For instance, palladium acetate in the presence of an oxidant can catalyze the coupling of naphthalene with olefins. researchgate.net Research has also demonstrated the synthesis of highly substituted naphthalenes from arenes and alkynes using a palladium acetate and silver acetate catalytic system, which proceeds through a twofold aryl C-H bond activation. nih.gov Furthermore, dearomative functionalization reactions, such as a palladium-catalyzed tandem Heck/Suzuki sequence, can transform naphthalene into complex three-dimensional structures, showcasing the versatility of palladium catalysis. nih.govnih.gov

Alkylation Approaches on Naphthalene Derivatives

Alkylation reactions represent a classical approach to forming carbon-carbon bonds, and these methods can be adapted for the synthesis of this compound.

Friedel-Crafts Alkylation Analogues

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry that involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmt.com To synthesize this compound, a butenyl halide like 4-bromo-1-butene (B139220) could be reacted with naphthalene.

The mechanism proceeds via electrophilic aromatic substitution, where the Lewis acid activates the alkyl halide to form a carbocation or a related electrophilic species that then attacks the electron-rich naphthalene ring. mt.com A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material. organic-chemistry.org The regioselectivity (α vs. β substitution) on the naphthalene ring is influenced by steric factors; larger alkyl groups tend to favor substitution at the less sterically hindered β-position. stackexchange.com

Table 3: Factors Influencing Friedel-Crafts Alkylation of Naphthalene

| Factor | Influence on Reaction | Details | Reference |

|---|---|---|---|

| Catalyst | Activates the alkylating agent. | Strong Lewis acids like AlCl₃ or FeCl₃ are common. Zeolites can also be used. | mt.comgoogle.com |

| Alkylating Agent | Determines the substituent group. | Alkyl halides or alkenes. The structure can influence carbocation stability and rearrangement. | wikipedia.orgmt.com |

| Substituent Size | Affects regioselectivity. | Bulkier groups often favor substitution at the β-position to minimize steric hindrance. | stackexchange.com |

| Reaction Conditions | Controls reaction rate and selectivity. | Temperature and reactant concentrations can impact the product distribution. | stackexchange.com |

Direct Alkylation of Naphthalene Scaffolds

Direct alkylation methods offer an alternative to the classic Friedel-Crafts conditions. These processes often utilize different catalyst systems to achieve the alkylation of naphthalene with olefins. A notable example is the use of zeolite catalysts for the alkylation of naphthalene with long-chain olefins. google.comgoogle.com

In such a process, naphthalene is reacted with an alkylating agent like an olefin in the presence of a porous crystalline zeolite. google.com The shape-selectivity of the zeolite can be exploited to control the degree of alkylation, favoring the formation of mono-alkylated products over more highly substituted ones. google.com For the synthesis of this compound, 1,3-butadiene (B125203) could potentially be used as the alkylating agent. The reaction conditions, including temperature and pressure, as well as the specific type of zeolite employed, would be critical parameters to optimize for successful synthesis.

Nicholas Reactions in Naphthalene Annulation (for related structures)

The Nicholas reaction is a powerful method in organic synthesis that involves the stabilization of a propargylium cation by a dicobalt hexacarbonyl complex. uwindsor.ca This stabilization allows for a range of subsequent reactions. While not a direct synthesis of this compound, the Nicholas reaction is highly relevant for the construction of complex, annulated naphthalene systems, which could be precursors or related structures. nih.govacs.org

The reaction typically begins with the complexation of a propargyl alcohol with dicobalt octacarbonyl, followed by acid-catalyzed dehydration to form a stable [(propargylium)Co₂(CO)₆]⁺ cation intermediate. uwindsor.ca This electrophile can then react with a nucleophile, such as the electron-rich naphthalene ring.

Research into the synthesis of cyclohepta[de]naphthalenes demonstrates the utility of this reaction. nih.govacs.orgacs.org In these syntheses, a cobalt-complexed propargyl cation reacts with a dioxygenated naphthalene derivative. The regioselectivity of this substitution is a key aspect. Studies show that with 2,7-dioxygenated naphthalenes, monosubstitution occurs predominantly at the C-1 position, while disubstitution favors the C-1 and C-6 positions. nih.govacs.orgacs.org The resulting products can then undergo further transformations, such as ring-closing metathesis or intramolecular Friedel-Crafts reactions, to complete the annulated system. nih.govacs.org

Table 1: Regioselectivity in Nicholas Reactions with 2,7-Dimethoxynaphthalene

| Cation Substituent | Substitution Pattern | Reference |

|---|---|---|

| Unsubstituted | C-1 Monosubstitution | acs.org |

| Electron-withdrawing | C-1 Monosubstitution, C-1, C-8 Disubstitution | acs.org |

Advanced Organic Synthesis Techniques Applicable to this compound

Modern synthetic chemistry offers several advanced techniques that could be applied to the targeted synthesis of this compound, providing control over regiochemistry and stereochemistry.

Regioselective Synthesis Strategies

Regioselectivity—the control of where a substituent attaches to the naphthalene core—is crucial. Naphthalene has two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The 1-position is generally the kinetically favored product in electrophilic substitutions due to the greater resonance stabilization of the intermediate carbocation. stackexchange.com However, the 2-isomer is often the thermodynamically more stable product. stackexchange.com

Several factors can be manipulated to control the regioselectivity of alkylation on a naphthalene ring:

Steric Hindrance : In Friedel-Crafts alkylation, the size of the alkylating agent plays a significant role. Larger alkyl groups tend to favor substitution at the less sterically hindered 2-position to avoid interaction with the hydrogen atom at the 8-position. stackexchange.com

Catalyst Control : The choice of catalyst can dictate the position of substitution. For instance, using zeolite catalysts like a dealuminated H-Mordenite (HM) zeolite has been shown to achieve highly regioselective dialkylation of naphthalene, yielding 2,6-di-tert-butylnaphthalene (B165587) with high selectivity. rsc.org Similarly, a catalyst system of [(η²‐C₂H₄)₂Rh(μ‐OAc)]₂ with a Cu(OPiv)₂ oxidant has been used to selectively functionalize the β‐position of naphthalene with olefins, achieving a β:α ratio greater than 20:1. researchgate.net

Reaction Conditions : Temperature and solvent can also influence the outcome. For example, the sulfonation of naphthalene yields 1-naphthalenesulfonic acid at 80°C, whereas at 160°C, the product is 2-naphthalenesulfonic acid. youtube.com The orientation of Friedel-Crafts acylation is also known to depend on the solvent used. youtube.com

Table 2: Factors Influencing Regioselective Alkylation of Naphthalene

| Factor | Outcome | Mechanism/Reason | Reference |

|---|---|---|---|

| Alkyl Group Size | Larger groups favor 2-position | Steric interaction with H-8 atom | stackexchange.com |

| Catalyst (Zeolite) | Favors specific isomers (e.g., 2,6-dialkyl) | Shape selectivity of catalyst pores | rsc.org |

| Catalyst (Rhodium) | Favors β-position | Catalyst-controlled functionalization | researchgate.net |

Stereoselective Synthesis Approaches

Stereoselectivity in the context of this compound refers to controlling the geometry of the double bond within the butenyl sidechain. The synthesis of substituted dienes with specific stereochemistry is a significant area of organic synthesis, as the stereoisomerism can influence physical and biological properties. mdpi.com

Modern methods for the stereoselective construction of alkenes and dienes could be adapted for this purpose:

Transition-Metal-Catalyzed Cross-Coupling : These reactions are a primary method for the stereoselective synthesis of 1,3-dienes. They typically involve the coupling of pre-functionalized alkenyl partners with a predefined stereochemistry. mdpi.com

Photoredox/Nickel Dual Catalysis : A recently developed protocol allows for the site- and stereoselective addition of organochlorides to internal alkynes to synthesize valuable alkenyl chlorides. nih.gov This type of methodology could potentially be adapted to build the butenyl group with a specific double bond geometry.

Allylic Rearrangements : A mild, triethylamine-catalyzed allylic rearrangement of enol phosphates has been developed to stereoselectively produce (E)-α,β-unsaturated esters. nih.gov The reaction proceeds through a coplanar anionic allylic intermediate, leading to the thermodynamically favored E-isomer with high selectivity. nih.gov Such a strategy could be envisioned for establishing the stereochemistry of the butenyl group.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical route to complex molecules. nih.gov They are widely used in the synthesis of diverse heterocyclic scaffolds. nih.govnih.gov

While a direct MCR for this compound is not prominently documented, the principles of MCRs are applicable for synthesizing complex naphthalene-containing structures. For example, a one-pot methodology has been reported for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives from the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.govresearchgate.net This reaction forms two new carbon-carbon bonds and one new carbon-nitrogen bond in a single step. nih.gov

The application of an MCR to synthesize this compound could hypothetically involve a naphthalene derivative, a four-carbon building block, and a third component in a convergent synthesis, potentially catalyzed by an acid or metal catalyst. nih.gov The development of such a reaction would represent a novel and efficient pathway to this class of compounds.

Mechanistic Investigations of this compound Transformations

Recent research has begun to unravel the intricate details of how this compound undergoes chemical changes. These investigations are crucial for understanding its stability, potential applications, and role in various chemical processes.

The transformation of this compound can proceed through both unimolecular and bimolecular elementary steps. Unimolecular reactions, where a single molecule rearranges or decomposes, are often initiated by energy input such as heat or light. For this compound, such processes can involve intramolecular hydrogen shifts or cyclization reactions.

Bimolecular reactions, which involve the collision of two molecules, are also critical in the chemistry of this compound. These reactions are dependent on the concentration of the reacting species and the specific reaction conditions. An example of a bimolecular process could be the reaction of this compound with a radical species, leading to addition or abstraction reactions at the butenyl side chain.

Determining whether a reaction occurs in a single, concerted step or through a series of intermediates in a multistep pathway is a fundamental aspect of mechanistic chemistry. For this compound, both pathways have been considered for different transformations.

Concerted pathways involve the simultaneous breaking and forming of bonds in a single transition state. Pericyclic reactions, such as intramolecular Diels-Alder reactions involving the butenyl side chain and the naphthalene ring system, would be examples of concerted pathways.

In contrast, multistep pathways involve the formation of one or more reactive intermediates. These pathways are often characterized by the presence of distinct energy minima along the reaction coordinate, corresponding to the stable, albeit transient, intermediates.

The identification and characterization of reactive intermediates are paramount to understanding multistep reaction mechanisms. In the transformations of this compound, various reactive intermediates could potentially be formed. These may include carbocations, carbanions, or radical species, depending on the reaction conditions.

For instance, in the presence of an acid catalyst, a carbocationic intermediate could be formed by the protonation of the double bond in the butenyl side chain. Spectroscopic techniques, in conjunction with computational studies, are often employed to detect and characterize these fleeting species.

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for a chemical reaction. Analysis of the transition state structure provides invaluable insights into the factors that control the reaction rate and selectivity.

Computational chemistry plays a vital role in modeling the transition states for reactions of this compound. These calculations can help to determine the geometry, energy, and vibrational frequencies of the transition state, which can then be used to calculate theoretical reaction rates.

Reactivity Studies of the Butenyl Side Chain

The butenyl side chain is a key functional group that dictates much of the reactivity of this compound. Its double bond is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and isomerization reactions.

The isomerization of the double bond within the butenyl side chain is a significant reaction pathway. This process can lead to the formation of more stable, conjugated isomers. The isomerization can be catalyzed by acids, bases, or transition metals.

The mechanism of olefin isomerization often involves the formation of an intermediate, such as a carbocation in acid-catalyzed reactions or a pi-allyl complex in metal-catalyzed reactions. The study of these pathways is important for controlling the structure and properties of molecules derived from this compound.

Addition Reactions to the Alkene Moiety

The terminal double bond of the butenyl group in this compound is susceptible to electrophilic addition reactions, a common transformation for alkenes. msu.edu In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. The reaction typically proceeds through a carbocation intermediate, with the stability of this intermediate dictating the regioselectivity of the addition.

According to Markovnikov's rule, when a protic acid like hydrogen bromide (HBr) adds across an unsymmetrical alkene, the hydrogen atom bonds to the carbon that already has more hydrogen atoms. msu.edu For this compound, this means the initial protonation of the terminal carbon (C4' of the butenyl chain) leads to the formation of a more stable secondary carbocation at the C3' position. Subsequent attack by the bromide nucleophile results in the Markovnikov product.

Mechanism of Electrophilic Addition (e.g., HBr):

Electrophilic Attack: The π electrons of the alkene's double bond attack the hydrogen atom of HBr, breaking the H-Br bond. This forms a C-H bond on the terminal carbon and creates a secondary carbocation on the adjacent carbon. libretexts.org

Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming the final alkyl halide product.

It is important to note that rearrangements of the carbocation intermediate can occur if a more stable carbocation can be formed, for instance, through a hydride or alkyl shift, although this is less likely in this specific structure without significant skeletal strain. msu.edu

| Reactant | Reagent | Predicted Major Product | Governing Principle |

|---|---|---|---|

| This compound | HBr | 1-(3-Bromobutyl)naphthalene | Markovnikov's Rule |

| This compound | HCl | 1-(3-Chlorobutyl)naphthalene | Markovnikov's Rule |

| This compound | H₂O, H₂SO₄ (catalyst) | 4-(Naphthalen-1-yl)butan-2-ol | Markovnikov's Rule (Hydration) |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The alkene moiety of this compound can also participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. wikipedia.org In this context, the alkene group of this compound serves as the dienophile. The reaction rate is enhanced when the dienophile has electron-withdrawing groups, which is not the case here, so forcing conditions such as high temperature may be required. mnstate.edu For the reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com

For example, in a reaction with 1,3-butadiene, this compound would form a substituted cyclohexene ring.

1,3-Dipolar Cycloadditions: This type of reaction, also known as the Huisgen cycloaddition, occurs between a 1,3-dipole and a dipolarophile (in this case, the alkene of this compound) to yield a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgfu-berlin.de The 1,3-dipole is a molecule with 4π electrons distributed over three atoms. nih.gov Common 1,3-dipoles include azides, nitrile oxides, and diazomethane. The reaction is a concerted pericyclic process, meaning all bonds are formed in a single step. organic-chemistry.org This method is a powerful tool for the synthesis of five-membered heterocycles. wikipedia.orgnih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Resulting Ring System |

|---|---|---|---|

| Diels-Alder [4+2] | This compound (Dienophile) | 1,3-Butadiene (Diene) | Substituted Cyclohexene |

| 1,3-Dipolar [3+2] | This compound (Dipolarophile) | Phenyl Azide (1,3-Dipole) | Substituted Triazoline |

| 1,3-Dipolar [3+2] | This compound (Dipolarophile) | Benzonitrile Oxide (1,3-Dipole) | Substituted Isoxazoline |

Reactivity of the Naphthalene Core

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org Naphthalene is more reactive than benzene towards SEAr and generally undergoes substitution preferentially at the C1 (alpha) position over the C2 (beta) position. This preference is due to the greater stability of the carbocation intermediate formed by attack at the alpha position, which has more resonance structures that preserve one of the benzene rings' aromaticity. pearson.com

The butenyl substituent on the naphthalene ring is an alkyl group, which is an electron-donating group. Electron-donating groups activate the aromatic ring towards electrophilic attack and are typically ortho, para-directors. In the case of 1-substituted naphthalene, the activating butenyl group will direct incoming electrophiles primarily to the C4 (peri) and C5 (ortho) positions of the naphthalene core. Therefore, reactions such as nitration, halogenation, and sulfonation will yield a mixture of substituted products, with the alpha-substituted isomers being favored.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from SN1 and SN2 reactions and typically requires the aromatic ring to be electron-deficient. chemistrysteps.com This is achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.combyjus.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

The naphthalene ring in this compound is electron-rich due to the π-system and the activating nature of the alkyl substituent. It lacks a suitable leaving group and the necessary electron-withdrawing groups to facilitate an SNAr reaction under standard conditions. Consequently, this compound is highly unreactive towards nucleophilic aromatic substitution via the addition-elimination mechanism.

Radical Chemistry involving this compound

Free Radical Addition Reactions

In the presence of a radical initiator, such as peroxides or UV light, the alkene moiety of this compound can undergo free radical addition. A classic example is the addition of HBr in the presence of peroxides. Unlike the electrophilic addition, this reaction proceeds via an anti-Markovnikov mechanism.

Mechanism of Anti-Markovnikov HBr Addition:

Initiation: Peroxide is homolytically cleaved by heat or light to form two alkoxy radicals. An alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the terminal carbon of the double bond. This addition occurs at the less substituted carbon to produce the more stable (secondary) carbon radical intermediate at the C3' position. This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine.

Reaction Mechanisms and Reactivity of 1 but 3 Enylnaphthalene

Chain Reaction Mechanisms of 1-But-3-enylnaphthalene

The reactivity of this compound in chain reactions is primarily dictated by the presence of the butenyl group, which contains a terminal double bond and allylic hydrogens. These features make the molecule susceptible to free-radical mediated processes. Chain reactions are characterized by three main stages: initiation, propagation, and termination. lumenlearning.com

Initiation: This first step involves the generation of free radicals. wikipedia.org This can be achieved through the homolytic cleavage of a weak bond in an initiator molecule, often induced by heat or ultraviolet (UV) light. lumenlearning.com For instance, peroxides or azobisisobutyronitrile (AIBN) are common initiators that decompose to form reactive radicals. libretexts.org

Propagation: Once formed, the initiator radical can react with a molecule of this compound in a series of self-sustaining steps. lumenlearning.com Two primary pathways for propagation are possible: addition to the double bond and abstraction of an allylic hydrogen.

Radical Addition to the Double Bond: A free radical (R•) can add to the terminal carbon of the butenyl group's double bond. This is generally the more sterically accessible position. wikipedia.org This addition results in the formation of a more stable secondary radical intermediate. This process can lead to polymerization, where the newly formed radical adds to another monomer of this compound, propagating the polymer chain. libretexts.org The naphthalene (B1677914) moiety can offer resonance stabilization to the radical intermediates, which can influence the reaction rate and polymer properties. elsevierpure.comresearchgate.net

Allylic Hydrogen Abstraction: The C-H bonds on the carbon atom adjacent to the double bond (the allylic position) are weaker than other C-H bonds in the molecule. libretexts.org A radical can abstract one of these allylic hydrogens to form a resonance-stabilized allylic radical. lumenlearning.comlibretexts.org This new radical can then react with another molecule, for example, a halogen molecule in a halogenation reaction, to form a product and regenerate a radical that continues the chain. libretexts.org

The regioselectivity of the radical attack is influenced by the relative stability of the resulting radical intermediate. The formation of a resonance-stabilized radical is generally favored.

Termination: The chain reaction ceases when two free radicals combine to form a stable, non-radical product. lumenlearning.com This can occur through the combination of two propagating radicals, a propagating radical and an initiator radical, or two initiator radicals.

Research Findings on Related Compounds:

While specific studies on the chain reaction mechanisms of this compound are not extensively documented, research on similar molecules provides valuable insights. For instance, studies on the free-radical polymerization of 2-vinylnaphthalene (B1218179) have shown that the naphthalene group provides significant resonance stabilization to the propagating radical, influencing the polymerization kinetics. elsevierpure.comresearchgate.net The observed rate constant for the polymerization of 2-vinylnaphthalene initiated by 2,2,6,6-tetramethylpiperdinyl-1-oxyl was found to be comparable to that of benzoyl peroxide initiated polymerization. elsevierpure.comresearchgate.net

Furthermore, investigations into radical allylic halogenation demonstrate the preference for substitution at the allylic position due to the lower bond dissociation energy of allylic C-H bonds and the resonance stabilization of the resulting allylic radical. lumenlearning.comlibretexts.org

Below is a table of typical bond dissociation energies (BDE) which helps to illustrate why allylic hydrogen abstraction is a favorable process in chain reactions.

| Bond Type | Bond Dissociation Energy (kcal/mol) |

| Primary Alkyl C-H | ~101 |

| Secondary Alkyl C-H | ~98.5 |

| Tertiary Alkyl C-H | ~96.5 |

| Allylic C-H | ~88 |

| Vinylic C-H | ~111 |

This table presents generalized data for educational purposes.

Derivatization Studies of 1 but 3 Enylnaphthalene

Methodologies for Chemical Derivatization

The dual functionality of 1-But-3-enylnaphthalene, comprising a terminal double bond and an aromatic system, allows for a variety of derivatization reactions. These reactions can be broadly categorized based on the part of the molecule they target.

Reactions Targeting the Alkene Moiety:

The terminal double bond of the butenyl group is a prime site for chemical modification. Several established reactions for alkenes can be applied to this compound to introduce polar functional groups, which can improve chromatographic resolution and detection sensitivity.

Epoxidation: The reaction of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), would yield the corresponding epoxide, 1-(2-(naphthalen-1-yl)ethyl)oxirane. This introduces an oxygen atom, increasing the molecule's polarity which can be beneficial for HPLC separations.

Dihydroxylation: Oxidation with reagents like cold, dilute, and alkaline potassium permanganate (B83412) (KMnO4) or osmium tetroxide (OsO4) can convert the double bond into a diol, forming 1-(naphthalen-1-yl)butane-3,4-diol. researchgate.netgoogle.com The resulting diol is significantly more polar than the parent compound, making it more amenable to analysis by techniques that are well-suited for polar compounds.

Oxidative Cleavage (Ozonolysis): Treatment with ozone followed by a reductive or oxidative work-up can cleave the double bond. youtube.com A reductive work-up would yield 3-(naphthalen-1-yl)propanal (B3143718) and formaldehyde, while an oxidative work-up would produce 3-(naphthalen-1-yl)propanoic acid and carbon dioxide. These smaller, more functionalized molecules can be more easily identified and quantified.

Halogenation: The addition of halogens, such as bromine (Br2) or chlorine (Cl2), across the double bond would result in a dihalogenated derivative, for instance, 3,4-dibromo-1-(naphthalen-1-yl)butane. The introduction of halogen atoms can significantly enhance the response of an electron capture detector (ECD) in gas chromatography. researchgate.netresearchgate.netlibretexts.org

Hydroboration-Oxidation: This two-step reaction sequence provides a route to an anti-Markovnikov alcohol. youtube.com For this compound, this would yield 4-(naphthalen-1-yl)butan-1-ol. This derivatization introduces a hydroxyl group, increasing polarity and providing a site for further derivatization, such as silylation.

Reactions Targeting the Naphthalene (B1677914) Ring:

While the butenyl group is generally more reactive, the naphthalene ring can also be derivatized, particularly through electrophilic aromatic substitution, although this might require harsher conditions. Such derivatization could introduce functional groups that act as chromophores or fluorophores, enhancing detection in UV-Vis or fluorescence spectroscopy.

General Derivatization for Chromatographic Analysis:

For compounds that are modified to contain polar functional groups like hydroxyl or carboxyl groups, further derivatization is often employed, especially for GC analysis. slideshare.net

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis.

Acylation and Alkylation: These methods are also used to decrease the polarity of compounds by converting active hydrogens in functional groups into esters, thioesters, or amides, thereby improving their chromatographic properties.

Applications of Derivatization in Advanced Chemical Analysis

The primary goal of derivatizing this compound is to overcome potential analytical challenges and improve the quality of data obtained from instrumental analysis.

Enhanced Gas Chromatographic (GC) Analysis:

This compound in its underivatized form may be sufficiently volatile for GC analysis. However, its derivatives, particularly those formed through reactions that introduce polar groups followed by silylation, can exhibit improved peak shapes and resolution. Halogenated derivatives are particularly useful for highly sensitive detection using an electron capture detector (ECD), a common detector in environmental analysis for organochlorine pesticides.

Improved High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC analysis, derivatization is often employed to enhance the detectability of the analyte. The introduction of chromophoric or fluorophoric groups can significantly lower the limits of detection when using UV-Vis or fluorescence detectors, respectively. The increased polarity of derivatives like diols or carboxylic acids can also lead to better retention and separation on reversed-phase HPLC columns.

Structural Elucidation by Mass Spectrometry (MS):

Spectroscopic Elucidation and Characterization of 1 but 3 Enylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete assignment of all proton and carbon signals in 1-But-3-enylnaphthalene can be achieved.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core and the aliphatic protons of the butenyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org

The aromatic region typically shows complex multiplets for the seven protons on the naphthalene ring. The proton at the C8 position often appears as a downfield doublet due to the peri-deshielding effect. The protons of the butenyl chain appear in the aliphatic and vinylic regions of the spectrum. The terminal vinyl protons (=CH₂) and the adjacent methine proton (-CH=) form a characteristic pattern, while the two methylene (B1212753) groups (-CH₂-CH₂-) adjacent to the aromatic ring and the vinyl group show distinct multiplets due to spin-spin coupling with neighboring protons. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthyl-H | 7.30 - 8.20 | m | - |

| -CH=CH₂ | 5.80 - 6.00 | m | - |

| -CH=CH ₂ (trans) | 5.00 - 5.15 | d | ~17 |

| -CH=CH ₂ (cis) | 4.95 - 5.10 | d | ~10 |

| Naphthyl-CH ₂- | 3.10 - 3.30 | t | ~7.5 |

Note: Predicted values are based on analogous structures. Actual experimental values may vary. 'm' denotes multiplet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques are employed to establish the connectivity and spatial relationships between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. libretexts.org For this compound, COSY would show cross-peaks between adjacent protons in the butenyl chain (e.g., between Naphthyl-CH₂- and -CH₂-CH=) and between the protons of the vinyl group. It would also help in assigning the coupled protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlation). youtube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, confirming, for instance, which ¹³C signal corresponds to the Naphthyl-CH₂- group by observing its correlation with the triplet at δ 3.10 - 3.30 ppm in the ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity, regardless of whether they are bonded. NOESY can be used to confirm the attachment point of the butenyl chain to the naphthalene ring by observing correlations between the Naphthyl-CH₂- protons and the adjacent aromatic proton (H-2 or H-8 depending on the substitution pattern).

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. upi.edu

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. innovatechlabs.com Key absorptions include C-H stretching from both the aromatic ring and the aliphatic/vinylic parts of the substituent, as well as C=C stretching vibrations for the naphthalene ring and the terminal alkene. researchgate.netupi.edu

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 1640 - 1620 | C=C Stretch | Alkene (C=C) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 995 - 985 & 915 - 905 | C-H Bend (out-of-plane) | -CH=CH₂ |

Note: Values are characteristic ranges for the specified functional groups. researchgate.net

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com The Raman spectrum of this compound is expected to show strong signals for the aromatic ring breathing modes and the C=C stretching of the double bond. s-a-s.orgresearchgate.netspectroscopyonline.com

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |

| 1640 - 1620 | C=C Stretch | Alkene (strong) |

| ~1600 & ~1380 | Ring Stretching | Aromatic (strong) |

Note: Predicted values are based on analogous structures and general principles of Raman spectroscopy. researchgate.net

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the transitions of electrons from the ground state to higher energy excited states upon the absorption of light. nist.gov This technique is particularly sensitive to the presence of conjugated π-electron systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the naphthalene ring system, which acts as the chromophore. The naphthalene chromophore gives rise to characteristic absorption bands in the ultraviolet region. researchgate.net In non-conjugated systems like this compound, the alkyl substituent has a minimal effect on the position of these absorption maxima. The butenyl group is not in conjugation with the aromatic π-system, meaning it does not significantly extend the chromophore. Consequently, the UV-Vis spectrum of this compound is expected to closely resemble that of naphthalene and other 1-alkylnaphthalenes, such as 1-methylnaphthalene. nist.govresearchgate.net

The spectrum is characterized by two main absorption systems, designated as the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions. researchgate.net The ¹Lₑ band, typically found at longer wavelengths (around 300-320 nm), is less intense and often displays vibrational fine structure. The ¹Lₐ band appears at shorter wavelengths (around 260-290 nm) and is significantly more intense. A very strong absorption band, associated with the benzenoid system, is observed at even shorter wavelengths, typically below 230 nm. libretexts.org

Table 1: Expected UV-Vis Absorption Maxima for this compound| Transition | Approximate λmax (nm) | Typical Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| ¹Lb | ~312 - 319 | ~250 | Weak, shows vibrational fine structure |

| ¹La | ~275 - 285 | ~5,000 - 8,000 | Stronger absorption band |

| Benzenoid | ~221 | >50,000 | Very strong absorption |

Data are estimated based on typical values for 1-alkylnaphthalenes. nist.govresearchgate.netlibretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of a compound. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, with a molecular formula of C₁₄H₁₄, the theoretical monoisotopic mass can be calculated with high precision.

The molecular formula is established by adding the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H).

Formula: C₁₄H₁₄

Exact Mass Calculation: (14 × 12.000000) + (14 × 1.007825) = 182.10955 u

An experimental HRMS measurement yielding a mass value extremely close to 182.10955 would confidently confirm the elemental formula C₁₄H₁₄, distinguishing it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In mass spectrometry, particularly with electron ionization (EI), the molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns, often enhanced by tandem mass spectrometry (MS/MS), provides valuable structural information. wikipedia.org For this compound, the fragmentation is expected to be dominated by cleavages of the butenyl side chain.

The mass spectrum of the related compound, 1-butylnaphthalene (B155879), shows a prominent base peak at m/z 141, which corresponds to the loss of a propyl radical. nist.govnih.gov A similar primary fragmentation is expected for this compound.

Key predicted fragmentation pathways include:

Benzylic Cleavage: The bond beta to the naphthalene ring is weak and prone to cleavage. This would result in the loss of a propenyl radical (•CH₂CH=CH₂) to form a stable naphthylmethyl cation, which may rearrange to a tropylium-like structure at m/z 141 . This is anticipated to be the base peak.

McLafferty Rearrangement: A hydrogen atom from the γ-position on the side chain can be transferred to the naphthalene ring via a six-membered transition state, leading to the elimination of a neutral propene molecule (C₃H₆). This would produce a radical cation at m/z 142 .

Loss of the entire side chain: Cleavage of the bond between the ring and the side chain can lead to a naphthyl cation at m/z 127 or m/z 128 .

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound| m/z | Proposed Ion Structure | Formation Pathway |

|---|---|---|

| 182 | [C₁₄H₁₄]+• | Molecular Ion (M+•) |

| 141 | [C₁₁H₉]+ | Loss of •C₃H₅ (propenyl radical) via benzylic cleavage |

| 142 | [C₁₁H₁₀]+• | Loss of C₃H₄ (propene) via McLafferty rearrangement |

| 128 | [C₁₀H₈]+• | Naphthalene radical cation from side-chain cleavage |

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., X-ray Crystallography for derivatives)

While techniques like NMR, UV-Vis, and MS provide substantial structural information, unambiguous confirmation, especially of stereochemistry and solid-state conformation, often requires X-ray crystallography. Since this compound is likely a liquid or a low-melting solid at ambient temperature, obtaining a single crystal suitable for X-ray diffraction is challenging.

To overcome this, a common strategy is to synthesize a solid derivative of the molecule. For this compound, the terminal double bond of the butenyl group provides a convenient handle for derivatization. For instance, reactions such as epoxidation, dihydroxylation, or addition of a halogen could yield a solid product. Alternatively, electrophilic substitution on the electron-rich naphthalene ring could introduce a polar functional group capable of forming a crystalline solid.

Once a suitable crystalline derivative is obtained, single-crystal X-ray diffraction analysis can be performed. This technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions. The resulting data yield definitive information on:

Connectivity: Unambiguously confirms the bonding framework of the molecule.

Bond Lengths and Angles: Provides precise measurements of all bond distances and angles, confirming the geometry.

Conformation: Reveals the spatial arrangement of the atoms, including the orientation of the butenyl side chain relative to the naphthalene ring system.

Intermolecular Interactions: Elucidates how the molecules pack together in the crystal lattice, revealing non-covalent interactions like C-H···π stacking. nih.gov

The crystal structures of numerous naphthalene derivatives have been successfully determined, demonstrating the power of this technique for providing definitive structural proof for this class of compounds. nih.govtandfonline.com

Computational and Theoretical Investigations of 1 but 3 Enylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of molecules without the need for empirical data. These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting reactivity.

For a molecule like 1-but-3-enylnaphthalene, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable three-dimensional arrangement of its atoms. acs.org These calculations provide optimized bond lengths, bond angles, and dihedral angles. Due to the lack of direct studies on this compound, representative data from DFT calculations on a similar molecule, 1-vinylnaphthalene, is presented below to illustrate the type of structural information that can be obtained.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C1-C2 | 1.375 |

| C1-C9 | 1.425 |

| C2-C3 | 1.415 |

| C9-C10 | 1.410 |

| C1-C11 (vinyl) | 1.470 |

| C11=C12 (vinyl) | 1.340 |

| Angle | Calculated Bond Angle (°) |

|---|---|

| C2-C1-C9 | 119.5 |

| C1-C2-C3 | 120.5 |

| C1-C9-C10 | 118.9 |

| C9-C1-C11 (vinyl) | 121.0 |

| C1-C11-C12 (vinyl) | 125.0 |

The data in these tables are representative and based on calculations for analogous compounds.

The reactivity of the molecule is also explored through DFT. The butenyl substituent, being an electron-donating group, is expected to activate the naphthalene (B1677914) ring towards electrophilic substitution, primarily at the ortho and para positions. nih.govresearchgate.net The double bond in the butenyl chain also presents a site for addition reactions.

Electronic Structure Analysis (HOMO-LUMO gap, frontier molecular orbitals, charge distribution)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and electronic transitions. nih.gov

For naphthalene, the HOMO-LUMO gap is approximately 4.75 eV as determined by DFT calculations. nih.gov The introduction of an alkenyl substituent like a butenyl group is expected to decrease this gap, making the molecule more reactive. mdpi.com The HOMO is typically localized on the naphthalene ring, indicating it is the primary site for electrophilic attack. The LUMO, also on the ring, represents the region most susceptible to nucleophilic attack.

The charge distribution within the molecule, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. nih.gov This information helps in understanding the molecule's polarity and intermolecular interactions. In this compound, the naphthalene ring would carry a slight negative charge, while the butenyl chain would be more electropositive.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 nih.gov |

| 2-(dimethylamino)naphthalene | -4.83 | -0.63 | 4.20 idc-online.com |

Data presented for analogous compounds illustrates the expected trends.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov For this compound, the aromatic protons would appear in the range of 7-8 ppm, while the protons on the butenyl chain would be in the upfield region. The chemical shifts are sensitive to the electronic environment of each nucleus.

Vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum, can also be calculated. These calculations help in assigning the observed experimental bands to specific molecular vibrations, such as C-H stretches, C=C stretches of the aromatic ring and the butenyl double bond, and various bending modes.

| Proton Position | Predicted Chemical Shift (ppm) |

|---|---|

| H1, H4, H5, H8 (α-protons) | 7.85 |

| H2, H3, H6, H7 (β-protons) | 7.45 |

These are representative values for the parent naphthalene ring; substitution would alter these chemical shifts.

Reactivity Descriptors and Site Analysis (Fukui functions, electrophilicity index)

To quantify and pinpoint the reactive sites within a molecule, various reactivity descriptors derived from DFT are employed. The Fukui function, for instance, indicates the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov This allows for the identification of the most likely sites for electrophilic, nucleophilic, and radical attack. For an electron-donating substituent like the butenyl group, the Fukui function would highlight the ortho and para positions of the naphthalene ring as being more susceptible to electrophilic attack. lookchem.com

The global electrophilicity index (ω) is another useful descriptor that measures the ability of a molecule to accept electrons. researchgate.net A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The butenylnaphthalene system, with its electron-rich naphthalene ring, would be expected to have a relatively low electrophilicity index.

Conformational Analysis and Stability

The butenyl side chain of this compound introduces conformational flexibility. Rotation around the single bonds in the butenyl chain leads to different spatial arrangements called conformers or rotamers. nih.gov Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers for rotation between them. lookchem.commdpi.com

For the butenyl chain, different staggered and eclipsed conformations will have varying energies due to steric and electronic effects. The most stable conformer will be the one that minimizes these unfavorable interactions. Understanding the conformational landscape is crucial as the shape of the molecule can influence its physical properties and how it interacts with other molecules.

Molecular Dynamics Simulations (if applicable to its behavior in complex systems)

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamics, thermodynamics, and conformational changes of molecules in complex environments such as solutions or biological membranes. nih.govacs.org

For a molecule like this compound, MD simulations could be employed to study its behavior in a solvent like water. mdpi.com These simulations would reveal how the molecule interacts with the surrounding water molecules, its solubility, and its aggregation behavior. acs.org Furthermore, if this molecule were to be studied for its potential interaction with biological systems, MD simulations could model its binding to a protein or its partitioning into a lipid bilayer. nih.gov The flexibility of the butenyl chain would be explicitly modeled in these simulations, providing a dynamic picture of its conformational preferences in different environments.

Computational Reaction Dynamics

There is currently no publicly available research detailing the computational reaction dynamics of this compound. Such studies would theoretically involve the use of quantum mechanics and molecular mechanics (QM/MM) simulations to model the transition states and reaction pathways of chemical processes involving this molecule. Key areas of investigation would include, but are not limited to, its thermal rearrangements, cycloaddition reactions, and oxidation processes. The absence of such specific data precludes a detailed discussion on the energetic barriers and kinetic parameters associated with the reactions of this compound.

Applications and Advanced Materials Chemistry of 1 but 3 Enylnaphthalene and Its Derivatives

Polymerization Chemistry

The presence of a terminal double bond in 1-But-3-enylnaphthalene makes it a candidate for various addition polymerization techniques. The naphthalene (B1677914) ring, an electron-donating group, significantly influences the reactivity of the vinyl group and the properties of the resulting polymer.

Radical Polymerization of this compound

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers. In the case of this compound, the polymerization would be initiated by free radicals generated from the thermal or photochemical decomposition of an initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). epa.gov The initiator radical adds to the double bond of the monomer, creating a new radical species that can then propagate by adding to subsequent monomer molecules. libretexts.org

The polymerization of styrenic monomers, which are structurally analogous to this compound, is well-established. epa.gov The resonance stabilization of the resulting benzylic radical plays a crucial role in the polymerization process. libretexts.org Similarly, the radical formed on the carbon adjacent to the naphthalene ring in a growing poly(this compound) chain would be stabilized by the extended π-system of the naphthalene moiety. This stabilization is expected to facilitate the polymerization process.

However, the bulky naphthalene group may introduce steric hindrance, potentially affecting the rate of propagation and the achievable molecular weight of the polymer. The "gel effect," or autoacceleration, which is often observed in bulk radical polymerizations and leads to a rapid increase in polymerization rate and molecular weight, could also be a factor. researchgate.net

Addition Polymerization Mechanisms

Beyond radical polymerization, other addition polymerization mechanisms, namely cationic and anionic polymerization, are plausible for this compound, primarily due to the electronic nature of the naphthalene group.

Cationic Polymerization: The electron-donating nature of the naphthalene ring can stabilize a carbocation formed at the adjacent carbon atom, making this compound a suitable candidate for cationic polymerization. wikipedia.orglibretexts.org This process is typically initiated by a protic acid or a Lewis acid in the presence of a proton source (co-initiator). wikipedia.orgmit.edu The initiator generates a carbocation which then attacks the double bond of the monomer, propagating the polymer chain. wikipedia.org The stability of the resulting naphthyl-substituted carbocation is a key factor for successful polymerization. libretexts.org

Anionic Polymerization: While less common for monomers with simple aromatic groups, anionic polymerization can be employed for vinyl aromatics, particularly when the aromatic system can stabilize the resulting carbanion. wikipedia.orglibretexts.org The polymerization of 2-isopropenylnaphthalene (B1580880) and 2-vinylnaphthalene (B1218179) via anionic mechanisms has been reported, suggesting that this compound might also be polymerizable using strong anionic initiators like alkyllithium compounds. wikipedia.org The initiation involves the addition of the nucleophilic initiator to the monomer's double bond, generating a carbanionic propagating species. youtube.com The delocalization of the negative charge into the naphthalene ring would be a critical factor for the stability of the propagating chain end. libretexts.org

| Polymerization Mechanism | Initiator Type | Key Intermediates | Expected Suitability for this compound |

| Radical Polymerization | Free-radical initiators (e.g., AIBN, BPO) | Free radicals | High, due to resonance stabilization of the propagating radical by the naphthalene ring. |

| Cationic Polymerization | Protic or Lewis acids | Carbocations | High, due to the electron-donating nature of the naphthalene ring stabilizing the carbocation. wikipedia.orglibretexts.org |

| Anionic Polymerization | Strong nucleophiles (e.g., alkyllithiums) | Carbanions | Moderate, requires significant stabilization of the carbanion by the naphthalene ring. |

Copolymerization Strategies involving this compound

Copolymerization, the process of polymerizing two or more different monomers, offers a powerful tool to tailor the properties of the final polymer. This compound could be copolymerized with a variety of other monomers to create materials with specific characteristics. For instance, copolymerization with commodity monomers like styrene (B11656) or acrylates could be used to impart properties such as improved thermal stability, altered refractive index, or enhanced fluorescence, derived from the naphthalene moiety.

The reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer. In free-radical copolymerization, these ratios are influenced by the relative reactivities of the monomers and the propagating radicals. Given the structural similarity to styrene, it can be anticipated that this compound would exhibit similar copolymerization behavior with many common monomers.

Synthesis of Poly(this compound) and Copolymers

The synthesis of the homopolymer, Poly(this compound), would follow the general procedures for the polymerization mechanisms described above. For example, a solution polymerization in an appropriate solvent, using a suitable initiator and controlled temperature, would be a common approach. The choice of solvent would be critical, especially for ionic polymerizations, as it can significantly influence the reaction kinetics and the properties of the resulting polymer. wikipedia.orgwikipedia.org

The synthesis of copolymers would involve feeding a mixture of this compound and one or more comonomers into the polymerization reactor under appropriate conditions. The feed ratio of the monomers would be a key parameter to control the composition of the final copolymer. researchgate.net

Advanced Materials Synthesis

The incorporation of the naphthalene unit into a polymer backbone opens up avenues for the creation of advanced materials with tailored optical, thermal, and mechanical properties.

Integration into Functional Polymeric Materials

The unique properties of the naphthalene group can be harnessed to develop functional polymeric materials.

High-Performance Plastics: The rigidity and thermal stability of the naphthalene ring can contribute to an increased glass transition temperature (Tg) of the resulting polymers, leading to materials with improved heat resistance.

Optical Materials: Naphthalene-containing polymers often exhibit interesting photophysical properties, such as fluorescence. This makes them suitable for applications in organic light-emitting diodes (OLEDs), scintillators, and optical sensors. The high refractive index of the naphthalene moiety can also be exploited in the fabrication of optical films and lenses.

Membranes for Gas Separation: The bulky side groups of Poly(this compound) could create polymers with increased free volume, which is beneficial for gas separation membrane applications. The specific interactions between the naphthalene groups and certain gas molecules could also lead to enhanced selectivity.

Modified Surfaces: Copolymers containing this compound could be used to modify surfaces, imparting properties such as hydrophobicity, biocompatibility, or specific binding capabilities for sensors and biomedical devices.

The following table summarizes potential research findings based on the properties of analogous naphthalene-containing polymers:

| Property | Research Finding | Potential Application |

| Thermal Stability | Polymers with pendant naphthalene groups often exhibit higher glass transition temperatures (Tg) and enhanced thermal stability compared to their non-naphthalenic counterparts. | High-performance engineering plastics, heat-resistant coatings. |

| Optical Properties | Naphthalene moieties can impart fluorescence and a high refractive index to polymers. rsc.org | Organic light-emitting diodes (OLEDs), optical films, lenses, and sensors. |

| Mechanical Properties | The rigid naphthalene group can enhance the stiffness and strength of the polymer. | Structural components, composites. |

| Solubility | The bulky naphthalene group can influence the solubility of the polymer in organic solvents. | Processability for film casting and fiber spinning. |

Supramolecular Assemblies Utilizing Naphthalene-Butenyl Motifs

There is no available research on the use of this compound in the formation of supramolecular assemblies. The self-assembly properties and non-covalent interactions of this specific motif have not been reported in the scientific literature.

Design of Naphthalene-Based Organic Electronic Materials

No studies have been found that describe the synthesis, characterization, or application of this compound or its derivatives in the design of organic electronic materials. Its potential as a semiconductor, charge transport material, or component in optoelectronic devices has not been investigated.

Table of Compounds Mentioned

Organometallic Catalysis in 1 but 3 Enylnaphthalene Chemistry

Transition Metal Catalyzed Reactions

Transition metal catalysis provides a versatile toolkit for manipulating the structure of 1-but-3-enylnaphthalene. Key transformations include the initial synthesis of the molecule through cross-coupling reactions, subsequent modifications of the butenyl side chain via hydrogenation or isomerization, functionalization of the robust naphthalene (B1677914) core through C-H activation, and intramolecular cyclizations to build new ring systems.

Catalytic C-C Bond Forming Reactions for this compound Synthesis/Modification

The synthesis of this compound is efficiently achieved through transition metal-catalyzed cross-coupling reactions, which are fundamental processes for creating C-C bonds. libretexts.orgorganic-chemistry.org These reactions typically involve the coupling of a naphthyl-containing electrophile or nucleophile with a C4 butenyl partner.

Prominent among these methods is the Suzuki-Miyaura coupling , which would involve the reaction of a 1-naphthylboronic acid with a butenyl halide, such as 4-bromo-1-butene (B139220), in the presence of a palladium catalyst and a base. Another powerful method is the Negishi coupling , which utilizes an organozinc reagent. For instance, the reaction between 1-bromonaphthalene (B1665260) and but-3-enylzinc chloride, catalyzed by a palladium or nickel complex, would yield this compound. csbsju.edu The general catalytic cycle for these reactions involves the oxidative addition of the naphthyl halide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the organometallic butenyl reagent, and concluding with reductive elimination to release the final product and regenerate the catalyst. libretexts.orgcsbsju.edu

Beyond synthesis, the butenyl moiety can be modified. For example, Heck coupling could be envisioned to couple this compound with an aryl or vinyl halide at the terminal position of the double bond, extending the carbon chain.

Below is a table summarizing potential catalytic C-C bond-forming reactions for the synthesis of this compound.

| Coupling Reaction | Naphthyl Reagent | Butenyl Reagent | Typical Catalyst |

| Suzuki-Miyaura Coupling | 1-Naphthylboronic acid | 4-Bromo-1-butene | Pd(PPh₃)₄ / Base |

| Negishi Coupling | 1-Bromonaphthalene | But-3-enylzinc chloride | Pd(dppf)Cl₂ |

| Kumada Coupling | 1-Bromonaphthalene | But-3-enylmagnesium bromide | Ni(dppp)Cl₂ |

| Stille Coupling | 1-(Tributylstannyl)naphthalene | 4-Bromo-1-butene | Pd(PPh₃)₄ |

Catalytic Hydrogenation and Isomerization of the Butenyl Moiety

The butenyl side chain of this compound is amenable to further transformation through catalytic hydrogenation and isomerization.

Catalytic Hydrogenation is a process that reduces the alkene's double bond to a single bond, converting this compound into 1-butylnaphthalene (B155879). libretexts.org This reaction is typically carried out under an atmosphere of hydrogen gas (H₂) using a heterogeneous or homogeneous transition metal catalyst. youtube.comkhanacademy.org Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.org The reaction mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.org The addition of hydrogen atoms occurs in a stepwise manner, and crucially, both atoms are delivered to the same face of the double bond, a process known as syn-addition. youtube.comkhanacademy.org

Isomerization of the double bond within the butenyl chain can also be achieved using transition metal catalysts. The terminal double bond in this compound can migrate to form more thermodynamically stable internal alkenes, such as 1-(but-2-enyl)naphthalene or the fully conjugated 1-(but-1-enyl)naphthalene. This process can occur as a side reaction during other catalytic transformations like hydrogenation or can be targeted specifically. youtube.comyoutube.com Rhodium and ruthenium complexes are particularly effective for catalyzing such isomerizations, which proceed through the formation of metal-hydride intermediates and subsequent migratory insertion and β-hydride elimination steps.

| Reaction | Product | Catalyst System | Key Feature |

| Hydrogenation | 1-Butylnaphthalene | H₂, Pd/C or PtO₂ | Syn-addition of hydrogen |

| Isomerization | 1-(But-2-enyl)naphthalene | [Rh(PPh₃)₃]Cl (Wilkinson's Catalyst) | Formation of a more stable internal alkene |

| Isomerization | 1-(But-1-enyl)naphthalene | RuHCl(CO)(PPh₃)₃ | Formation of a conjugated system |

C-H Activation and Functionalization Strategies (for naphthalene ring)

Directly functionalizing the inert C-H bonds of the naphthalene ring represents a highly atom-economical strategy for modifying this compound. youtube.com Transition metal catalysis enables the selective cleavage of a C-H bond and its replacement with a new functional group, often guided by a directing group within the molecule. youtube.comnih.gov

For a substrate like this compound, C-H activation can be directed to specific positions. The most likely site for functionalization is the peri-position at C8, due to its proximity to the C1 substituent, which can facilitate cyclometalation. Catalysts based on palladium, rhodium, and ruthenium are commonly employed. nih.gov The reaction typically proceeds via an "inner-sphere" mechanism where the substrate coordinates to the metal, followed by the C-H bond cleavage event to form a metallacyclic intermediate. youtube.com This intermediate can then react with various coupling partners to introduce new groups.

For example, a palladium-catalyzed C-H oxygenation could introduce a hydroxyl or acetoxy group at the C8 position. Similarly, C-H amination could install an amino group, and C-H alkylation or arylation could forge new C-C bonds directly on the naphthalene core. youtube.com

Cyclization Reactions involving this compound Precursors

The structure of this compound, containing both a naphthalene ring and a terminal alkene, makes it an ideal precursor for intramolecular cyclization reactions catalyzed by transition metals. Such reactions can construct new polycyclic frameworks in a single, efficient step.